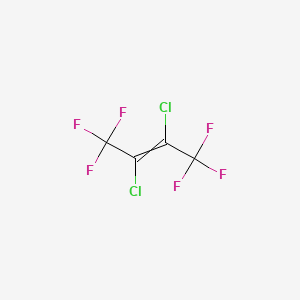
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6 and a molecular weight of 232.939 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved through several methods. One common approach involves the reaction of hexafluorobutene with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the functional groups attached to the butene backbone.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex fluorinated compounds.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing pathways such as halogenation and nucleophilic substitution. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be compared to other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Saturated version, which does not participate in addition reactions due to the absence of a double bond.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving halogenation and nucleophilic substitution.
Eigenschaften
Molekularformel |
C4Cl2F6 |
|---|---|
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12 |
InChI-Schlüssel |
XDIDQEGAKCWQQP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















